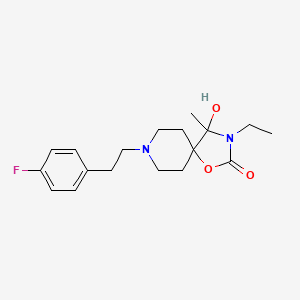
3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(45)decan-2-one is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves multiple steps, typically starting from readily available precursors. The key steps include:
Formation of the Spiro Ring: This is achieved through a cyclization reaction involving a suitable precursor that contains the necessary functional groups.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated phenyl derivative, which is introduced through a substitution reaction.
Hydroxylation and Methylation: These steps are carried out to introduce the hydroxyl and methyl groups at the desired positions on the spiro ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the spiro ring into a more linear structure.
Substitution: The fluorophenyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorophenyl group could result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Pharmacology: It can be used to study the effects of spiro compounds on biological systems, including their pharmacokinetics and pharmacodynamics.
Material Science: The compound’s properties may be useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-8-(2-phenylethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure but lacks the fluorine atom.
3-Ethyl-8-(2-(4-chlorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-Ethyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Numéro CAS |
134070-19-2 |
|---|---|
Formule moléculaire |
C18H25FN2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-ethyl-8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C18H25FN2O3/c1-3-21-16(22)24-18(17(21,2)23)9-12-20(13-10-18)11-8-14-4-6-15(19)7-5-14/h4-7,23H,3,8-13H2,1-2H3 |
Clé InChI |
VRQDXCMKHWFAFO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)OC2(C1(C)O)CCN(CC2)CCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


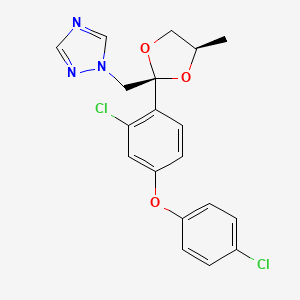
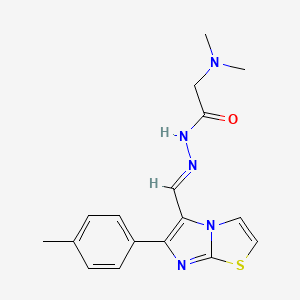

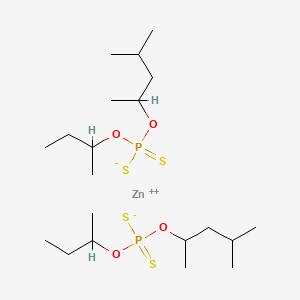
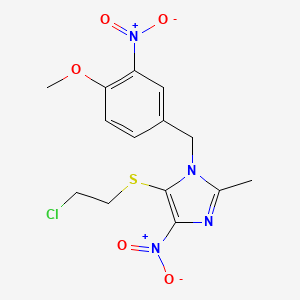
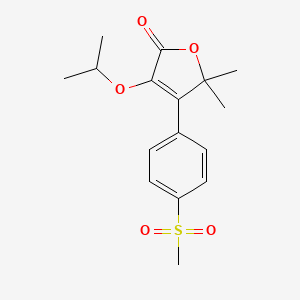
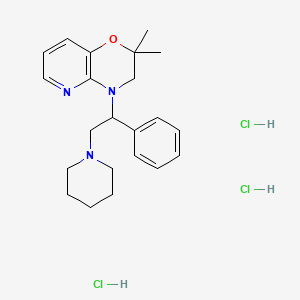
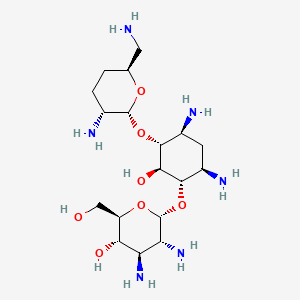

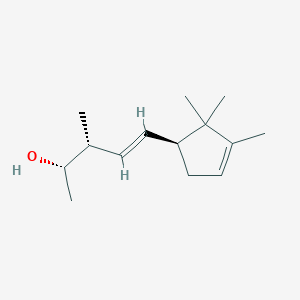
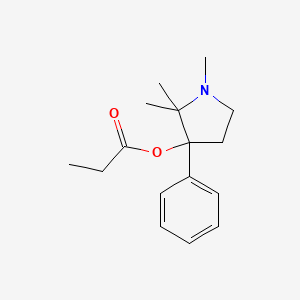

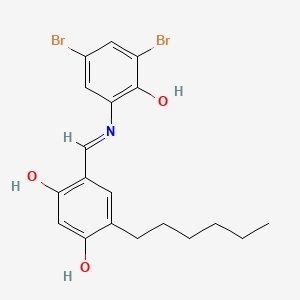
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)
